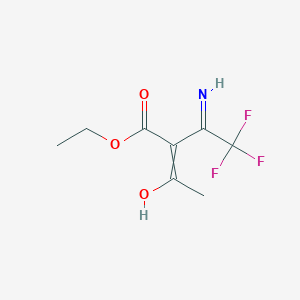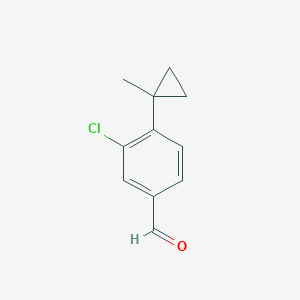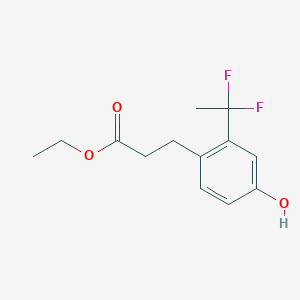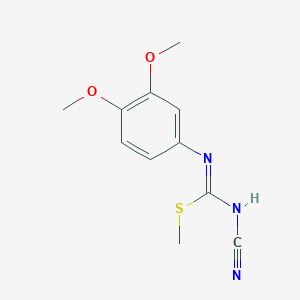
2-(2-bromo-2-nitroethenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-2-nitroethenyl)furan is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromo and nitro group on an ethenyl side chain
Preparation Methods
The synthesis of 2-(2-bromo-2-nitroethenyl)furan typically involves a multi-step process starting from furfural. One common method involves the following steps :
Formation of Schiff Base: Furfural is reacted with a primary amine in an organic solvent at the reflux temperature to form a Schiff base.
Isolation of Schiff Base: The organic solvent and water formed during the reaction are removed, and the Schiff base is isolated.
Reaction with Bromonitromethane: The Schiff base is dissolved in a polar, water-miscible solvent, and bromonitromethane is added. This reaction forms this compound, which can be isolated by precipitation.
Chemical Reactions Analysis
2-(2-bromo-2-nitroethenyl)furan undergoes various chemical reactions, including:
Substitution Reactions: It reacts with cyclohexane-1,3-dione and dimedone in the presence of triethylamine to form tetrahydro-1-benzofuran-4(2H)-ones.
Cyclization Reactions: The compound can undergo cyclization reactions to form benzofuran derivatives.
Common reagents used in these reactions include triethylamine and benzene, with reaction conditions typically involving heating.
Scientific Research Applications
2-(2-bromo-2-nitroethenyl)furan has several scientific research applications:
Antimicrobial Agent: It is used as an antimicrobial agent in various industrial applications due to its broad-spectrum activity against bacteria, fungi, and algae.
Medicinal Chemistry: The compound is studied for its potential use in developing new antibacterial drugs, particularly against Gram-positive and Gram-negative bacteria.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(2-bromo-2-nitroethenyl)furan as an antimicrobial agent involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The nitro group is believed to play a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage cellular components .
Comparison with Similar Compounds
2-(2-bromo-2-nitroethenyl)furan can be compared with other furan derivatives, such as:
5-nitro-2-(2-bromo-2-nitroethenyl)furan: This compound has similar chemical properties but differs in the position of the nitro group on the furan ring.
2-bromo-5-nitrofuran: Another related compound with antimicrobial properties, but with different substitution patterns on the furan ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
35950-52-8 |
|---|---|
Molecular Formula |
C6H4BrNO3 |
Molecular Weight |
218.00 g/mol |
IUPAC Name |
2-[(Z)-2-bromo-2-nitroethenyl]furan |
InChI |
InChI=1S/C6H4BrNO3/c7-6(8(9)10)4-5-2-1-3-11-5/h1-4H/b6-4+ |
InChI Key |
MWBCFEHXWNHTDU-GQCTYLIASA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C(/[N+](=O)[O-])\Br |
Canonical SMILES |
C1=COC(=C1)C=C([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[[(R)-1-Phenylethyl]aminomethyl]phenol](/img/structure/B8281489.png)
![N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide](/img/structure/B8281492.png)







